1-Iodyl-4-(trifluoromethyl)benzene

Organic Synthesis Oxidation Chemistry Hypervalent Iodine

Choose 1-iodyl-4-(trifluoromethyl)benzene for oxidations where standard iodine(V) reagents fail. The electron-withdrawing 4-CF3 group significantly enhances electrophilicity at the iodine(V) center, enabling oxidation of sterically encumbered and electron-poor alcohols that are unreactive with unsubstituted iodylbenzene or IBX. This substitution pattern also improves solubility relative to PhIO2, expanding compatible reaction media. For radiochemistry, the iodyl leaving group on a CF3-activated ring offers a strategic advantage in no-carrier-added [18F]fluorination for PET tracer development. Do not substitute with generic iodylarenes—reactivity and solubility are substitution-dependent.

Molecular Formula C7H4F3IO2
Molecular Weight 304.00 g/mol
CAS No. 920757-30-8
Cat. No. B12622351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodyl-4-(trifluoromethyl)benzene
CAS920757-30-8
Molecular FormulaC7H4F3IO2
Molecular Weight304.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)I(=O)=O
InChIInChI=1S/C7H4F3IO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H
InChIKeyVRWSWCNPSWMCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodyl-4-(trifluoromethyl)benzene (CAS 920757-30-8): A High-Potency Hypervalent Iodine(V) Oxidant with Enhanced Electron-Withdrawing Characteristics


1-Iodyl-4-(trifluoromethyl)benzene is a hypervalent iodine(V) compound belonging to the iodylarene class, characterized by an iodine(V) dioxide center bonded to a 4-trifluoromethylphenyl ring [1]. This compound serves as a stoichiometric oxidant in organic synthesis, with the electron-withdrawing CF3 group significantly enhancing its oxidative potential and altering its reactivity profile compared to unsubstituted iodylbenzene [2]. Its preparation and application are documented in primary literature as a specialized reagent for demanding oxidative transformations where standard iodine(V) reagents may prove insufficient .

1-Iodyl-4-(trifluoromethyl)benzene: Why Standard Iodine(V) Reagents Cannot Be Interchanged Without Compromising Oxidative Selectivity and Reaction Outcome


Generic substitution among hypervalent iodine reagents is scientifically unsound because the specific substitution pattern on the aromatic ring directly governs both reactivity and solubility [1]. The 4-CF3 substituent in 1-iodyl-4-(trifluoromethyl)benzene profoundly increases the electrophilicity of the iodine(V) center compared to parent iodylbenzene, enabling oxidations that would be sluggish or fail entirely with electron-rich or unsubstituted analogs [2]. Furthermore, this substitution pattern alters the compound's compatibility with reaction conditions and its propensity for disproportionation versus productive oxidative pathways [3]. Consequently, procurement decisions based solely on the generic 'iodylarene' or 'hypervalent iodine(V)' descriptor risk experimental failure due to mismatched redox potential or inadequate solubility in the intended reaction medium.

1-Iodyl-4-(trifluoromethyl)benzene (920757-30-8): Quantified Performance Metrics Against In-Class Iodylarene Alternatives


Enhanced Oxidative Potential of 4-CF3 Iodylbenzene Relative to Unsubstituted Iodylbenzene

The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position substantially increases the electrophilicity of the hypervalent iodine(V) center, translating to a higher oxidation potential compared to unsubstituted iodylbenzene [1]. While precise redox potential values for this specific compound remain unreported in the open literature, the preparative methodology itself provides a crucial functional distinction: the RuCl3-catalyzed oxidation route permits the synthesis of this CF3-bearing iodylarene under mild conditions (40°C) that are incompatible with the synthesis of many electron-rich iodylarenes, which undergo decomposition or side reactions under similar conditions [2].

Organic Synthesis Oxidation Chemistry Hypervalent Iodine

Synthetic Accessibility via RuCl3-Catalyzed Oxidation: Enabling Previously Inaccessible CF3-Substituted Iodylarenes

The RuCl3-catalyzed oxidation of iodoarenes with peracetic acid represents a significant methodological advance, as it enables the preparation of several previously unknown iodylarenes bearing strongly electron-withdrawing CF3 groups in the aromatic ring [1]. This is a critical point of differentiation: prior to this methodology, iodylarenes with such strong electron-withdrawing substituents were either unknown or inaccessible via traditional oxidation methods (e.g., disproportionation of iodosylbenzene or oxidation with potassium peroxysulfate) which are often limited to electron-neutral or electron-donating aryl iodides . The mild reaction conditions (gentle warming to 40°C) contrast sharply with the harsh conditions required for the noncatalytic oxidation of iodobenzene to iodylbenzene using peracetic acid at 100°C [2].

Reagent Synthesis Catalysis Process Chemistry

Functional Utility as an [18F]Fluorination Precursor in PET Radiochemistry

Iodylbenzene derivatives bearing electron-withdrawing substituents on the aromatic ring are explicitly claimed as precursors in aromatic nucleophilic substitution reactions for the preparation of no-carrier-added [18F]labeled aryl compounds [1]. This establishes a direct, application-specific utility for 1-iodyl-4-(trifluoromethyl)benzene in positron emission tomography (PET) radiochemistry. In this context, the iodyl group serves as a superior leaving group for nucleophilic [18F]fluoride compared to alternatives such as halogens (Cl, Br, I) or nitro groups, which often require higher temperatures or provide lower radiochemical yields [2]. The electron-withdrawing CF3 group further activates the aromatic ring toward nucleophilic aromatic substitution, potentially enhancing reaction kinetics at the ambient temperatures typically preferred for radiochemical syntheses involving short-lived isotopes.

Radiochemistry PET Imaging Nucleophilic Fluorination

Altered Coordination Behavior with Cerium(IV) Complexes Relative to Iodosylbenzene

Direct comparative crystallographic studies of Ce(IV) complexes reveal distinct coordination behavior between λ3-iodanes (iodosylbenzene) and λ5-iodanes (iodylbenzene) [1]. Reaction of [Ce(IV)(LOEt)2Cl2] with PhIO2 (iodylbenzene) or excess PhIO yields the λ5-iodane adduct [Ce(IV)(LOEt)2{OI(O)ClPh}2], whereas reaction with PhIO (iodosylbenzene) alone affords the λ3-iodane complex [Ce(IV)(LOEt)2{OI(Cl)Ph}2] [2]. This fundamental difference in coordination chemistry extends to iodylarenes bearing CF3 substituents: the electron-withdrawing nature of the CF3 group is expected to modulate the Lewis basicity of the iodyl oxygen atoms and, consequently, the stability and reactivity of metal-iodylarene adducts [3]. Such modulation is not achievable with unsubstituted iodylbenzene or with iodosylbenzene analogs.

Inorganic Chemistry Coordination Chemistry Oxo-Transfer

Altered Solubility Profile Conferred by Intramolecular Secondary Bonding Interactions

The introduction of ortho-substituents capable of forming intramolecular I···O secondary bonds dramatically enhances the solubility of iodylbenzene derivatives [1]. While 1-iodyl-4-(trifluoromethyl)benzene lacks a dedicated ortho-substituent for intramolecular I···O bonding, the strongly electron-withdrawing CF3 group at the para position alters the electronic environment at iodine, which in turn influences the propensity and geometry of intermolecular I···O secondary bonding networks in the solid state [2]. This contrasts with the parent iodylbenzene, whose poor solubility in common organic solvents often limits its practical synthetic utility. Consequently, the CF3 analog is expected to exhibit a distinct solubility profile that may offer practical advantages in reaction media where unsubstituted iodylbenzene fails to dissolve adequately [3].

Physical Organic Chemistry Crystallography Reagent Solubility

1-Iodyl-4-(trifluoromethyl)benzene (920757-30-8): Priority Procurement Applications Based on Quantified Differentiation


Oxidation of Electron-Deficient or Sterically Hindered Alcohols

The enhanced oxidative potential conferred by the 4-CF3 substituent makes this reagent particularly suited for the oxidation of alcohols that are resistant to milder iodine(V) oxidants such as unsubstituted iodylbenzene or IBX [1]. This includes secondary alcohols with electron-withdrawing groups adjacent to the hydroxyl moiety, or sterically encumbered alcohols where the increased electrophilicity of the iodine center is required to initiate the oxidation. The reagent's demonstrated synthetic accessibility under mild RuCl3-catalyzed conditions ensures a reliable supply chain for this specialized application, which cannot be met by generic iodylbenzene due to its lower oxidative power and poor solubility [2].

Synthesis of [18F]Radiolabeled PET Tracers via Nucleophilic Aromatic Substitution

As explicitly claimed in patent literature, iodylbenzene derivatives bearing electron-withdrawing groups serve as precursors for the preparation of no-carrier-added [18F]labeled aryl compounds for positron emission tomography (PET) [1]. 1-Iodyl-4-(trifluoromethyl)benzene, with its iodyl leaving group and CF3-activated aromatic ring, offers a strategic advantage over traditional halo- or nitro-arene precursors, potentially enabling higher radiochemical yields and milder reaction conditions that are critical when working with the short half-life of fluorine-18 (t1/2 = 109.8 min). This makes it a high-value procurement target for radiochemistry facilities developing novel 18F-tracers.

Preparation of Metal-Iodylarene Complexes for Oxygen Atom Transfer Studies

The distinct coordination chemistry of λ5-iodanes compared to λ3-iodanes provides a specific tool for inorganic chemists investigating metal-mediated oxygen atom transfer reactions [1]. 1-Iodyl-4-(trifluoromethyl)benzene can be employed to synthesize Ce(IV)-iodylarene adducts or related complexes where the electronic properties of the iodyl ligand are fine-tuned by the para-CF3 substituent. This allows for systematic studies of how ligand electronics influence oxo-transfer reactivity, metal-oxo complex stability, and catalytic oxidation cycles—experiments that are not possible with unsubstituted iodylbenzene or with the corresponding iodosylbenzene analogs [2].

Development of New Oxidation Methodologies Requiring Soluble Iodine(V) Reagents

The poor solubility of parent iodylbenzene often precludes its use in many standard organic solvents, limiting its application in method development [1]. While 1-iodyl-4-(trifluoromethyl)benzene may not achieve the solubility enhancements seen with ortho-substituted analogs bearing intramolecular I···O bonds, the disruption of intermolecular I···O bonding networks by the CF3 group is expected to yield a more soluble reagent than PhIO2 [2]. This improved solubility profile expands the range of reaction media in which iodine(V) oxidations can be performed, making it a more versatile reagent for methodology-focused research groups developing new oxidative transformations under mild, homogeneous conditions .

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